Cas no 391927-03-0 (Phenol, 2-(5-oxazolyl)-)

Phenol, 2-(5-oxazolyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-(Oxazol-5-yl)phenol
- Phenol, 2-(5-oxazolyl)-
- 391927-03-0
- QKNIWSVPXBPDDP-UHFFFAOYSA-N
- MFCD24729988
- DTXSID001315086
- SCHEMBL1903692
- 2-(5-oxazolyl)phenol
- 2-(1,3-oxazol-5-yl)phenol
- DB-408299
- CS-0195585
- A924294
-
- MDL: MFCD24729988
- Inchi: InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H
- InChI Key: QKNIWSVPXBPDDP-UHFFFAOYSA-N
- SMILES: OC1=CC=CC=C1C2=CN=CO2
Computed Properties
- Exact Mass: 161.04771
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 1.6
Experimental Properties
- PSA: 46.26
Phenol, 2-(5-oxazolyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB558947-500 mg |
2-(Oxazol-5-yl)phenol; . |
391927-03-0 | 500MG |
€347.30 | 2023-04-13 | ||
Ambeed | A698883-1g |
2-(Oxazol-5-yl)phenol |
391927-03-0 | 97% | 1g |
$438.0 | 2024-04-19 | |
abcr | AB558947-500mg |
2-(Oxazol-5-yl)phenol; . |
391927-03-0 | 500mg |
€347.30 | 2023-08-31 | ||
abcr | AB558947-1g |
2-(Oxazol-5-yl)phenol; . |
391927-03-0 | 1g |
€380.60 | 2025-03-19 | ||
A2B Chem LLC | BA15036-5g |
2-(Oxazol-5-yl)phenol |
391927-03-0 | 97% | 5g |
$972.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266255-100mg |
2-(Oxazol-5-yl)phenol |
391927-03-0 | 97% | 100mg |
¥546.00 | 2024-05-15 | |
Aaron | AR01K2MG-500mg |
2-(Oxazol-5-yl)phenol |
391927-03-0 | 95% | 500mg |
$294.00 | 2025-02-12 | |
Aaron | AR01K2MG-1g |
2-(Oxazol-5-yl)phenol |
391927-03-0 | 95% | 1g |
$391.00 | 2025-02-12 | |
A2B Chem LLC | BA15036-1g |
2-(Oxazol-5-yl)phenol |
391927-03-0 | 97% | 1g |
$293.00 | 2024-04-20 | |
abcr | AB558947-5g |
2-(Oxazol-5-yl)phenol; . |
391927-03-0 | 5g |
€1222.00 | 2025-03-19 |
Phenol, 2-(5-oxazolyl)- Related Literature
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on Phenol, 2-(5-oxazolyl)-
Phenol, 2-(5-oxazolyl)- (CAS No. 391927-03-0): A Key Intermediate in Modern Pharmaceutical Research
Phenol, 2-(5-oxazolyl)-, identified by its Chemical Abstracts Service (CAS) number 391927-03-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic derivative has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry. The compound's unique structural features, combining a phenolic moiety with an oxazole ring, make it a valuable intermediate for constructing complex molecular architectures.
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule. These properties are highly beneficial in medicinal chemistry, where precise control over molecular interactions is essential for achieving desired pharmacological effects. The presence of the phenol group further enhances the compound's reactivity, allowing for diverse functionalization strategies that can be tailored to specific therapeutic targets.
In recent years, Phenol, 2-(5-oxazolyl)- has been increasingly utilized in the synthesis of novel bioactive molecules. One notable area of research involves its application in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The oxazole moiety has been shown to mimic the binding pockets of target enzymes, while the phenolic group can be modified to optimize solubility and metabolic stability. This dual functionality makes the compound an attractive scaffold for structure-activity relationship (SAR) studies.
Moreover, the compound has found utility in the design of antimicrobial agents. The oxazole ring is known to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. By incorporating Phenol, 2-(5-oxazolyl)- into drug candidates, researchers can enhance these antimicrobial properties while minimizing off-target effects. Preliminary studies have demonstrated promising results in vitro, suggesting its potential as a lead compound for further development.
The synthetic pathways for Phenol, 2-(5-oxazolyl)- have also been refined to improve efficiency and yield. Modern methodologies often employ transition metal-catalyzed reactions to construct the oxazole ring from readily available precursors. These catalytic approaches not only reduce reaction times but also minimize waste generation, aligning with green chemistry principles. Additionally, computational techniques have been leveraged to predict optimal reaction conditions and predict product outcomes, further streamlining the synthetic process.
Another area where Phenol, 2-(5-oxazolyl)- has made significant contributions is in the field of materials science. The compound's ability to form stable complexes with metal ions has led to its use in designing functional materials for sensors and catalysts. These materials exhibit unique electronic properties that can be exploited for applications such as gas detection or organic synthesis. The versatility of Phenol, 2-(5-oxazolyl)- underscores its importance beyond traditional pharmaceutical applications.
Recent advances in biocatalysis have also highlighted the potential of Phenol, 2-(5-oxazolyl)- as a substrate for enzyme-mediated reactions. By leveraging enzymatic systems, researchers can achieve high selectivity and mild reaction conditions for constructing complex molecules. This approach has been particularly useful in modifying the phenolic group with various functional groups while preserving the integrity of the oxazole core. Such modifications are crucial for tailoring drug candidates to specific biological pathways.
The future prospects of Phenol, 2-(5-oxazolyl)- are promising, with ongoing research exploring new therapeutic applications and synthetic innovations. As our understanding of molecular interactions continues to evolve, this compound is likely to play an even greater role in drug discovery and development. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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